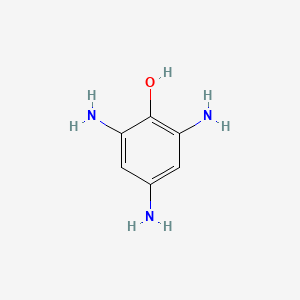
p-Nitrophenyl ethyl benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl ethyl benzylphosphonate is an organophosphorus compound with the chemical formula C15H16NO5P It is characterized by the presence of a phosphonate group bonded to a benzyl group, an ethyl group, and a p-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl ethyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A palladium(0)-catalyzed cross-coupling reaction is commonly employed, using Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions often include microwave irradiation to achieve quantitative cross-coupling in less than 10 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the laboratory synthesis procedures. This includes the use of palladium catalysts and optimized reaction conditions to ensure high yields and purity. The scalability of these methods allows for the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenyl ethyl benzylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as anionic nucleophiles in microemulsion systems.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from the reactions of this compound include phosphonic acids, substituted phosphonates, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
p-Nitrophenyl ethyl benzylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Nitrophenyl ethyl benzylphosphonate involves its interaction with specific molecular targets. For example, similar compounds like EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate) act as acetylcholinesterase inhibitors, leading to the accumulation of acetylcholine at cholinergic synapses . This mechanism may be relevant to the biological activity of this compound as well.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to p-Nitrophenyl ethyl benzylphosphonate include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3015-70-1 |
|---|---|
Formule moléculaire |
C15H16NO5P |
Poids moléculaire |
321.26 g/mol |
Nom IUPAC |
1-[benzyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C15H16NO5P/c1-2-20-22(19,12-13-6-4-3-5-7-13)21-15-10-8-14(9-11-15)16(17)18/h3-11H,2,12H2,1H3 |
Clé InChI |
XLRKDDZTBFVOSU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


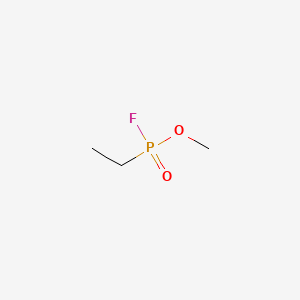
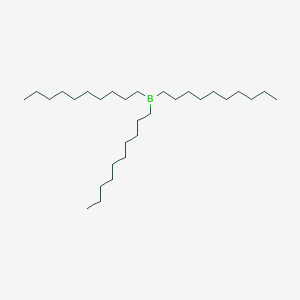
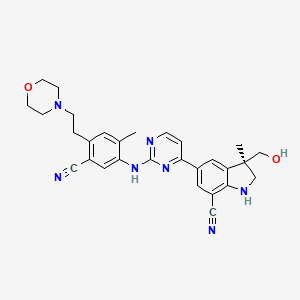
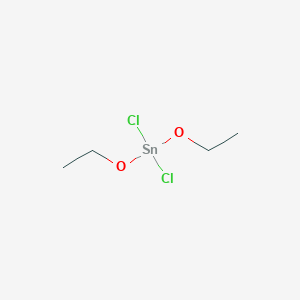
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
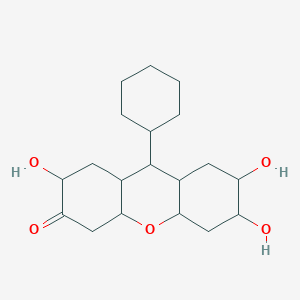


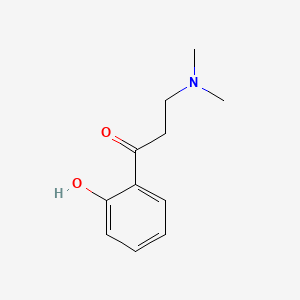

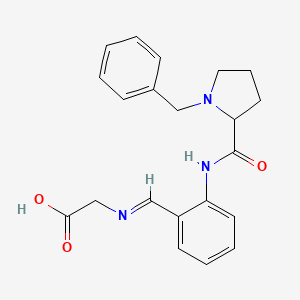
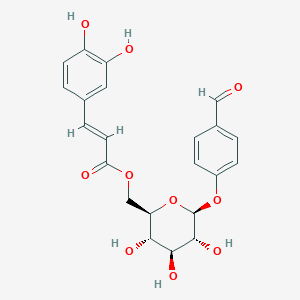
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
